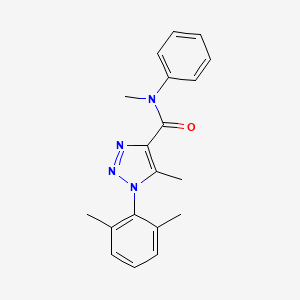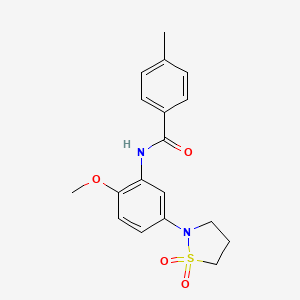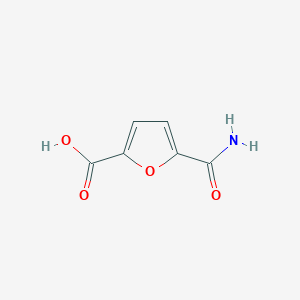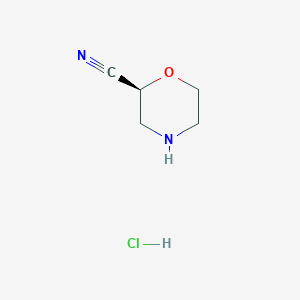
1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,6-dimethylphenyl isocyanide . Isocyanides are organic compounds that feature a carbon-nitrogen triple bond with the nitrogen attached to an organic group. They are used in a variety of chemical reactions, particularly in the synthesis of other organic compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as lidocaine are synthesized through a two-part process involving amide formation and preparation of the final compound . The process involves various reactions including SN2 reactions and macroscale recrystallization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques allow for the identification of the molecular structure and the confirmation of the structures of intermediates and the final product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve a series of steps including substitution reactions and salting reactions . The risk of these reactions has been evaluated using a reaction calorimeter and accelerating rate calorimetry (ARC) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) . These techniques allow for the determination of the crystal structure of the final product .Applications De Recherche Scientifique
Cycloaddition Reactions
The compound has been utilized in studies exploring cycloaddition reactions. For instance, derivatives of 1,2,3-triazoles, which share a core structure with the compound , have been used in [2 + 2] cycloadditions. These reactions are fundamental in organic synthesis, providing a pathway to various cyclic compounds. The research by Ghose and Gilchrist (1991) demonstrated the versatility of triazole derivatives in forming cycloadducts through reactions with cyclohexanone and 4-chlorobenzaldehyde, showcasing the potential of such compounds in synthetic chemistry S. Ghose, T. L. Gilchrist, 1991.
Fluorescent Molecular Probes
Another significant application of triazole derivatives is in the development of fluorescent molecular probes. These compounds are crucial for studying biological events and processes due to their high sensitivity and specificity. Diwu et al. (1997) synthesized new fluorescent solvatochromic dyes, demonstrating the role of electron transfer systems in these molecules and their utility in biological research Z. Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, R. Haugland, 1997.
Synthesis of Novel Compounds
Research also includes the synthesis of new triazole derivatives with potential pharmacological properties, including anticonvulsive activity. Although specific applications to epilepsy and conditions of tension were mentioned, the focus here is on the synthetic versatility of triazole compounds in producing a variety of derivatives with significant biological activities R. Shelton, 1981.
Antitumor Activity
The compound's framework has been utilized in the synthesis of new antitumor compounds, such as dimethyltriazenophenylimidazoldes based on 4(5)-[(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (decarbazin), highlighting the potential of triazole derivatives in cancer therapy M. Iradyan, N. Iradyan, G. M. Stepanyan, F. Arsenyan, B. T. Garibdzhanyan, 2001.
Material Science Applications
In material science, the triazole compound has contributed to the development of thermally stable and organosoluble aromatic polyamides, demonstrating the role of phenyl-1,3,5-triazine functional groups in enhancing polymer stability and solubility, which is essential for high-performance materials Guipeng Yu, Bin Li, Junling Liu, Shaofei Wu, Haijun Tan, Chun-yue Pan, X. Jian, 2012.
Mécanisme D'action
Target of Action
A structurally similar compound, n-(2,6-dimethylphenyl)-5-phenylimidazo [1,5-a]pyrazin-8-amine, is known to target the tyrosine-protein kinase lck in humans . This protein plays a key role in T-cell activation and signal transduction.
Pharmacokinetics
A structurally similar compound, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624), was found to be well absorbed (93%) but underwent extensive first-pass metabolism in rats, resulting in a bioavailability of 53% .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-9-8-10-14(2)18(13)23-15(3)17(20-21-23)19(24)22(4)16-11-6-5-7-12-16/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHAXSKNBQRLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)



![3-Bromo-4-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2890984.png)
